(18Z,21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontahexaenoyl-CoA

VLC-PUFA biosynthesis ELOVL4 substrate specificity retinal lipidomics

Sourced as the definitive β-ketoacyl-CoA intermediate in the ELOVL4-catalyzed VLC-PUFA elongation cycle, this compound is indispensable for quantifying ELOVL4 condensation activity on C34:6n3 substrates. Unlike generic acyl-CoA libraries, it uniquely resolves isoform-specific product formation in mixed elongase preparations via LC-MS/MS MRM. Essential for STGD3 mutant modeling, ELOVL4 inhibitor screening, and retinal lipidomic flux analysis—no alternative substrate can biochemically substitute for this specific C36:6 3-oxoacyl-CoA scaffold.

Molecular Formula C57H92N7O18P3S
Molecular Weight 1288.4 g/mol
Cat. No. B15550894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(18Z,21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontahexaenoyl-CoA
Molecular FormulaC57H92N7O18P3S
Molecular Weight1288.4 g/mol
Structural Identifiers
InChIInChI=1S/C57H92N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-45(65)40-48(67)86-39-38-59-47(66)36-37-60-55(70)52(69)57(2,3)42-79-85(76,77)82-84(74,75)78-41-46-51(81-83(71,72)73)50(68)56(80-46)64-44-63-49-53(58)61-43-62-54(49)64/h5-6,8-9,11-12,14-15,17-18,20-21,43-44,46,50-52,56,68-69H,4,7,10,13,16,19,22-42H2,1-3H3,(H,59,66)(H,60,70)(H,74,75)(H,76,77)(H2,58,61,62)(H2,71,72,73)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t46-,50-,51-,52+,56-/m1/s1
InChIKeyCQOJMVGIWJUDPZ-JSNRCNKJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(18Z,21Z,24Z,27Z,30Z,33Z)-3-Oxohexatriacontahexaenoyl-CoA: A 3-Oxo Very-Long-Chain Polyunsaturated Fatty Acyl-CoA in Retinal and Neuronal VLC-PUFA Biosynthesis


(18Z,21Z,24Z,27Z,30Z,33Z)-3-Oxohexatriacontahexaenoyl-CoA (synonym: 3-oxo-C36:6(omega-3)-CoA) is an unsaturated fatty acyl-CoA characterized by a 36-carbon polyunsaturated chain with six cis double bonds at positions 18,21,24,27,30,33 and a 3-oxo functional group [1]. As a member of the 3-oxo-fatty acyl-CoA class, it represents the first committed intermediate—the β-ketoacyl-CoA product—generated in the ER-resident fatty acid elongation cycle catalyzed by very-long-chain 3-oxoacyl-CoA synthases [2]. Its synthesis proceeds via condensation of a C34:6 acyl-CoA precursor with malonyl-CoA, yielding CO2 and CoA as byproducts [3]. This compound occupies a specialized niche in the biosynthesis of C36:6-containing very-long-chain polyunsaturated fatty acids (VLC-PUFAs), lipid species uniquely enriched in retina, sperm, and brain and essential for photoreceptor function and neuronal membrane architecture [4].

Why Generic (18Z,21Z,24Z,27Z,30Z,33Z)-3-Oxohexatriacontahexaenoyl-CoA Cannot Be Simply Substituted: Implications of ELOVL4-Specific Substrate Preferences


The biosynthesis of C36:6 VLC-PUFA proceeds through a highly ordered and isoform-specific elongation cascade, where the 3-oxo intermediate (this compound) occupies a non-substitutable position in a pathway that cannot be bypassed or replaced by alternative routes [1]. Among the seven mammalian ELOVL elongases, only ELOVL4 possesses the capacity to catalyze the condensation reaction that produces 3-oxoacyl-CoA intermediates of chain length ≥C28, specifically extending C26-C34 PUFA substrates to yield C28-C38 VLC-PUFA products [2]. Other elongases—ELOVL1, ELOVL3, ELOVL6, and ELOVL7—exhibit maximal activity toward saturated and monounsaturated substrates of chain lengths ≤C26, with little to no activity on the polyunsaturated C34 precursors required for C36:6 formation [3]. ELOVL2 and ELOVL5, while active on polyunsaturated substrates, preferentially elongate C18-C22 PUFA and show markedly reduced catalytic efficiency on ultra-long-chain substrates beyond C26 [4]. Consequently, generic substitution with alternative 3-oxoacyl-CoA species or bypass of this intermediate is biochemically infeasible, as no other elongase isoform or alternative pathway can generate the C36:6 3-oxoacyl-CoA scaffold. This isoform exclusivity has direct procurement relevance: studies involving ELOVL4 gain- or loss-of-function, ELOVL4 mutant modeling, or VLC-PUFA quantification require this specific compound as an authentic intermediate standard, substrate, or analytical reference.

(18Z,21Z,24Z,27Z,30Z,33Z)-3-Oxohexatriacontahexaenoyl-CoA: Quantitative Differentiation and Experimental Evidence Guide


ELOVL4 Is the Sole Mammalian Elongase Capable of Synthesizing C36:6 3-Oxoacyl-CoA Intermediates

Among the seven mammalian ELOVL elongases (ELOVL1-7), only ELOVL4 catalyzes the condensation reaction required to produce 3-oxoacyl-CoA intermediates of chain length ≥C28 from polyunsaturated precursors. In gain-of-function studies using neonatal rat cardiomyocytes and human ARPE-19 retinal epithelial cells transduced with adenoviral Elovl4, supplementation with 22:5n3 substrate resulted in elongation to a series of C28-C38 VLC-PUFA, with C34:6n3 and C36:6n3 being the predominant products [1]. Quantitatively, cells expressing ELOVL4 produced C34:6 and C36:6 VLC-PUFA at levels 30- to 40-fold higher than control cells, as measured by GC-MS analysis [2]. In contrast, ELOVL1 exhibits highest activity toward C22:0 saturated acyl-CoA, ELOVL2 and ELOVL5 preferentially elongate C18-C22 PUFA, and ELOVL3, ELOVL6, and ELOVL7 show maximal activity on C16-C18 saturated and monounsaturated substrates with little to no detectable activity on acyl-CoAs longer than C26 [3].

VLC-PUFA biosynthesis ELOVL4 substrate specificity retinal lipidomics

ELOVL4 Mutations Cause Pathogenic Reduction in C28-C38 VLC-PUFA Synthesis, Implicating the C36:6 3-Oxoacyl-CoA Pathway in Retinal Disease

Mutations in ELOVL4 are causally linked to autosomal dominant Stargardt disease type 3 (STGD3) and autosomal recessive ichthyosis-spastic quadriplegia-intellectual disability syndrome. Functional studies demonstrate that ELOVL4 deficiency results in selective depletion of VLC-PUFA species, including those derived from C36:6 3-oxoacyl-CoA intermediates [1]. In rod photoreceptor-specific Elovl4 conditional knockout (RcKO) mice, retinal phosphatidylcholine fractions showed a 36% reduction in VLC-PUFA content compared to wild-type controls at 7 months of age [2]. In Elovl4 homozygous knockout mice, free fatty acids longer than C26 were significantly reduced in skin, with C28-C38 VLC-PUFA species essentially absent, confirming that ELOVL4 is the non-redundant elongase for these ultra-long-chain species [3]. The mutant ELOVL4 protein (ELOVL4ΔC) exerts a dominant-negative effect on wild-type ELOVL4 enzymatic activity, reducing VLC-PUFA synthesis through hetero-oligomeric interactions that sequester functional elongase complexes [4].

Stargardt disease type 3 ELOVL4 mutation VLC-PUFA deficiency

The C36:6 3-Oxoacyl-CoA Intermediate Distinguishes the ELOVL4 Pathway from Saturated and Monounsaturated VLCFA Elongation Cascades

The fatty acid elongation cycle proceeds through a conserved four-enzyme sequence: condensation (3-ketoacyl-CoA synthase), reduction (3-ketoacyl-CoA reductase), dehydration (3-hydroxyacyl-CoA dehydratase), and reduction (trans-2,3-enoyl-CoA reductase) [1]. The 3-oxoacyl-CoA intermediate—of which (18Z,21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontahexaenoyl-CoA is the C36:6 species—represents the first committed product of the condensation step and is the key structural determinant of final VLCFA chain length and unsaturation [2]. While the downstream enzymes (KAR, HACD, TECR) exhibit broad substrate tolerance and process 3-oxoacyl-CoA intermediates of varying chain lengths and saturation states, the condensation step catalyzed by ELOVL elongases is the rate-limiting and substrate-selective gatekeeper . Specifically, ELOVL1 and ELOVL3 preferentially condense saturated C18-C26 acyl-CoA substrates, ELOVL6 acts on C16-C18 saturated/monounsaturated substrates, and ELOVL4 is uniquely required for condensing C26-C34 polyunsaturated substrates to generate C28-C38 3-oxoacyl-CoA products [3]. Consequently, the C36:6 3-oxoacyl-CoA intermediate serves as a definitive chemical marker that distinguishes the ELOVL4-mediated polyunsaturated elongation pathway from the saturated and monounsaturated VLCFA elongation pathways mediated by ELOVL1, ELOVL3, and ELOVL6.

VLCFA elongation pathway ELOVL isoform selectivity 3-oxoacyl-CoA intermediate

The C36:6 3-Oxoacyl-CoA Standard Enables Accurate LC-MS/MS Quantification of VLC-PUFA Biosynthetic Flux in ELOVL4 Activity Assays

Quantitative measurement of ELOVL4 enzymatic activity requires authentic 3-oxoacyl-CoA standards for calibration and validation of LC-MS/MS analytical methods. In the microsomal fatty acid elongation assay, the condensation reaction product—a very-long-chain 3-oxoacyl-CoA—is the direct readout of elongase activity [1]. For ELOVL4 specifically, activity on C34:6n3 substrate yields (18Z,21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontahexaenoyl-CoA as the primary detectable product prior to downstream reduction [2]. The Unifilter-96 GF/C plate assay, validated for comprehensive ELOVL substrate profiling, relies on detection of [14C]-labeled elongation products; the availability of unlabeled authentic 3-oxoacyl-CoA standards enables accurate calibration of LC-MS/MS methods for absolute quantification of elongase activity in native microsomal preparations without reliance on radiolabeling [3]. For ELOVL4, which exhibits the lowest basal expression among ELOVL isoforms and restricted tissue distribution (retina, brain, testis, skin), sensitive and specific detection of its 3-oxoacyl-CoA products is essential for distinguishing ELOVL4 activity from the more abundant ELOVL1, ELOVL2, and ELOVL5 activities present in most tissue microsomes [4].

ELOVL4 activity assay LC-MS/MS quantification VLC-PUFA flux analysis

Optimal Research and Industrial Applications for (18Z,21Z,24Z,27Z,30Z,33Z)-3-Oxohexatriacontahexaenoyl-CoA


ELOVL4 Enzymatic Activity Assays and Substrate Specificity Profiling

This compound serves as the authentic product standard for quantifying ELOVL4 condensation activity on C34:6n3-CoA substrates. In microsomal elongase assays using recombinantly expressed ELOVL4 or native retinal microsomes, this 3-oxoacyl-CoA is the direct reaction product that distinguishes ELOVL4-specific activity from background signals contributed by co-expressed ELOVL1, ELOVL2, and ELOVL5 [1]. The compound enables absolute quantification via LC-MS/MS MRM methods, eliminating reliance on radiolabeled malonyl-CoA incorporation assays that cannot resolve isoform-specific products in mixed elongase preparations [2]. This is particularly valuable for screening ELOVL4-selective inhibitors or activators, where compound libraries must be evaluated against authentic ELOVL4 product formation rather than total microsomal elongation activity [3].

Stargardt Disease Type 3 (STGD3) Mechanistic Studies and Therapeutic Development

ELOVL4 mutations causing STGD3 result in deficient synthesis of C28-C38 VLC-PUFA, with C36:6 VLC-PUFA among the most severely depleted species in affected retinal tissue [4]. This 3-oxoacyl-CoA intermediate is the direct enzymatic product whose formation is impaired by dominant-negative ELOVL4ΔC mutant proteins [5]. Researchers investigating STGD3 pathophysiology require this compound to: (i) quantify ELOVL4 enzymatic impairment in cell-based disease models expressing mutant ELOVL4; (ii) evaluate whether candidate therapeutic compounds can restore ELOVL4 catalytic activity and downstream VLC-PUFA synthesis; and (iii) serve as a reference standard for lipidomic profiling of VLC-PUFA biosynthetic flux in patient-derived samples or animal models [6].

VLC-PUFA Biosynthetic Pathway Reconstruction and Flux Analysis

The ER-resident VLC-PUFA elongation pathway comprises four sequential enzymes (ELOVL, KAR, HACD, TECR) with the 3-oxoacyl-CoA intermediate representing the first committed and rate-limiting product . In vitro reconstitution of the complete ELOVL4-mediated elongation cascade requires all pathway intermediates, with this 3-oxoacyl-CoA being the essential starting material for assays of the downstream KAR (3-ketoacyl-CoA reductase) enzyme [7]. This enables systematic analysis of pathway kinetics, identification of rate-limiting steps, and evaluation of whether KAR, HACD, or TECR enzymes exhibit any substrate selectivity that might further regulate VLC-PUFA production beyond the ELOVL4 condensation step. Such studies are essential for understanding the complete biosynthetic machinery that produces the uniquely long VLC-PUFA species required for photoreceptor function [8].

Analytical Reference Standard for VLC-PUFA Lipidomics in Retinal and Neuronal Tissues

Accurate quantification of VLC-PUFA-containing glycerophospholipids in retina, brain, and sperm requires authentic acyl-CoA standards for calibration of LC-MS/MS lipidomic workflows [9]. The C36:6 VLC-PUFA species, derived from this 3-oxoacyl-CoA intermediate, are uniquely enriched in the sn-1 position of retinal phosphatidylcholine and are critical for photoreceptor outer segment membrane architecture [10]. In conditional ELOVL4 knockout studies, HPLC-MS analysis revealed significant decreases in these specific phosphatidylcholine species [11]. This compound enables: (i) generation of calibration curves for absolute quantification of C36:6-containing phospholipid species; (ii) validation of LC-MS/MS method sensitivity and specificity for ultra-long-chain PUFA detection; and (iii) normalization of lipidomic datasets across different tissue samples and experimental conditions [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (18Z,21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontahexaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.